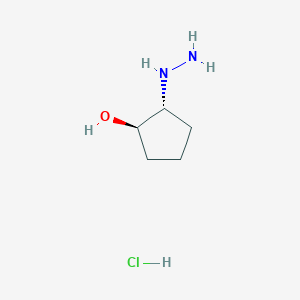

(1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. This compound is a hydrazine derivative that has a cyclopentan-1-ol structure, which makes it a unique molecule with diverse properties. In

科学的研究の応用

1. Application in Carbonium Ion Research

Research on carbonium ions, such as the 1-methylcyclopentyl cation, is crucial in understanding hydrocarbon isomerization mechanisms. These ions are formed from cyclopentane derivatives like 1-methylcyclopentanol in acid-catalyzed reactions, providing insights into carbonium ion stability and reactivity (Olah et al., 1967).

2. Heterocyclic Compound Synthesis

(1R,2R)-2-Hydrazinylcyclopentan-1-ol hydrochloride is potentially useful in the synthesis of heterocyclic compounds, as demonstrated by the formation of 2-pyrazolylthiazoles from similar hydrazine derivatives (Denisova et al., 2002).

3. Applications in Material Science

In material science, derivatives of cyclopentane (which are structurally similar to (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride) are used in creating pH/NIR-responsive hydrogels for drug delivery and wound healing. These materials exhibit unique properties like long-time drug releasing and antibacterial properties, beneficial for medical applications (Liu et al., 2018).

4. Anti-Inflammatory Activity

Cyclopentane derivatives have been explored for their anti-inflammatory activity. This suggests a potential pathway for (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride to be modified and used in the development of new anti-inflammatory drugs (Osarodion, 2020).

5. Hydrocarbon/Water Interface Studies

Cyclopentane derivatives are important in studying clathrate hydrate film growth at the hydrocarbon/water interface. This research is vital for understanding processes like natural gas storage and transportation (Taylor et al., 2007).

6. Electrophysical Properties

The electrophysical properties of imidazole-substituted cyclopentane derivatives provide valuable insights for developing new materials with specific electrical and electrochemical characteristics (Yabaş et al., 2011).

7. Excitatory Amino Acid Receptor Study

(1R,2R)-2-Hydrazinylcyclopentan-1-ol hydrochloride, due to its structural similarity with cyclopentane derivatives, could be useful in studying excitatory amino acid receptors. This research helps in understanding the neurological and pharmacological aspects of these receptors (Schoepp et al., 1991).

8. Antimicrobial Activity

Studies have shown that certain hydrazine derivatives exhibit antimicrobial activity. This indicates potential applications of (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride in developing new antimicrobial agents (Soliman & Amer, 2012).

9. Environmental Applications

In environmental science, cyclopentane derivatives are being researched for their role in seawater desalination using gas hydrates. This application is critical for addressing global water scarcity challenges (Hong et al., 2019).

10. Advanced Drug Synthesis

Derivatives of hydrazinylcyclopentanol are used in the synthesis of advanced pharmaceutical compounds like anti-inflammatory drugs and serotonin/noradrenaline reuptake inhibitors (Daiss et al., 2006).

作用機序

Target of Action

The primary target of (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride is the µ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. It is primarily found in the central nervous system and is involved in pain perception, reward, and addiction .

Mode of Action

(1R,2R)-2-Hydrazinylcyclopentan-1-ol hydrochloride acts as a MOR agonist and a noradrenaline reuptake inhibitor (NRI) . As a MOR agonist, it binds to and activates the MOR, leading to a decrease in the perception of pain . As an NRI, it inhibits the reuptake of noradrenaline, increasing its availability in the synaptic cleft, which can enhance the analgesic effect .

Biochemical Pathways

The activation of the MOR leads to the inhibition of adenylate cyclase, decreasing the production of cyclic adenosine monophosphate (cAMP). This results in the hyperpolarization of the cell and a reduction in neurotransmitter release . The inhibition of noradrenaline reuptake increases its concentration in the synaptic cleft, enhancing the activation of α2-adrenergic receptors, which further inhibits the release of pain neurotransmitters .

Pharmacokinetics

Similar compounds like tapentadol are known to have good oral bioavailability and are metabolized primarily by phase ii conjugation reactions, producing glucuronide conjugates that are excreted in the urine .

Result of Action

The combined action on MOR and noradrenaline reuptake leads to effective pain relief. This dual mechanism of action can result in lower levels of µ-opioid affinity in the pain receptors, thus reducing unpleasant side effects such as nausea, vomiting, and constipation, which are commonly experienced by people taking strong opioids .

Action Environment

The action of (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its efficacy and side effect profile. Additionally, individual genetic variations can influence the body’s response to the drug .

特性

IUPAC Name |

(1R,2R)-2-hydrazinylcyclopentan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c6-7-4-2-1-3-5(4)8;/h4-5,7-8H,1-3,6H2;1H/t4-,5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTGEYOLUZKYKC-TYSVMGFPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2890630.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2890631.png)

![N1-butyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2890637.png)

![2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890638.png)

![3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2890640.png)

![6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2890641.png)

![1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea](/img/structure/B2890642.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2890651.png)

![(E)-1-(thiophen-2-ylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2890653.png)